Galactoflavin

Description

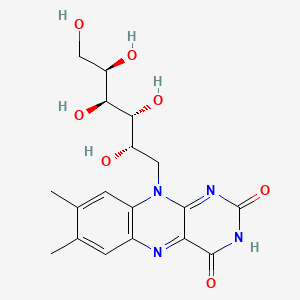

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7,8-dimethyl-10-[(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O7/c1-7-3-9-10(4-8(7)2)22(5-11(24)14(26)15(27)12(25)6-23)16-13(19-9)17(28)21-18(29)20-16/h3-4,11-12,14-15,23-27H,5-6H2,1-2H3,(H,21,28,29)/t11-,12+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPADDAUXKBBASM-MXYBEHONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5735-19-3 | |

| Record name | Galactoflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005735193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALACTOFLAVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30ZN232IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Scientific History of Galactoflavin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and research applications of galactoflavin, a potent synthetic antagonist of riboflavin (Vitamin B2). It details the chemical synthesis, mechanism of action, and its pivotal role in inducing experimental riboflavin deficiency, which has been instrumental in elucidating the biochemical functions of riboflavin and its coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This document includes a compilation of quantitative data on the effects of this compound on flavin levels, detailed experimental protocols for its use in research, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction: The Quest for a Riboflavin Antagonist

The journey to understanding the indispensable role of riboflavin in cellular metabolism was significantly advanced by the development of antagonists capable of inducing a controlled state of deficiency. This compound, chemically known as 7,8-dimethyl-10-(D-dulcityl)isoalloxazine, emerged as a key research tool for this purpose. It is a synthetic analog of riboflavin where the D-ribityl side chain is replaced by a D-dulcityl (galactityl) moiety. This structural modification is the basis for its antagonistic activity, as it competes with riboflavin for the active sites of enzymes responsible for the synthesis of the essential flavin coenzymes, FMN and FAD. The ability to induce ariboflavinosis in a controlled and reversible manner in laboratory animals and even human subjects has provided invaluable insights into the physiological and pathological consequences of riboflavin deficiency.

Discovery and Chemical Synthesis

The synthesis of this compound was a direct result of the scientific pursuit to create structural analogs of vitamins to study their biological functions. While a detailed, step-by-step protocol for the original synthesis can be elusive in modern literature, the general chemical approach involves the condensation of a substituted o-phenylenediamine with alloxan or a derivative, a common method for synthesizing isoalloxazine ring systems like that found in riboflavin and its analogs.

General Synthesis Pathway:

The synthesis of isoalloxazine derivatives, including this compound, typically follows a procedure where a substituted N-alkylaniline is coupled with a barbituric acid derivative. For this compound, this would involve the reaction of N-(D-dulcityl)-3,4-dimethylaniline with a suitable pyrimidine derivative.

Mechanism of Action: Competitive Inhibition of Flavin Coenzyme Synthesis

This compound exerts its biological effects by acting as a competitive inhibitor of riboflavin kinase, the enzyme that catalyzes the first step in the conversion of riboflavin to its active coenzyme forms.[1] By competing with riboflavin for the binding site of this enzyme, this compound effectively reduces the production of FMN and, consequently, FAD.[1][2] This disruption of flavin coenzyme synthesis leads to a functional riboflavin deficiency, impairing a wide range of critical metabolic processes that rely on flavoenzymes.

Below is a diagram illustrating the biochemical pathway of riboflavin conversion and the inhibitory action of this compound.

Induction of Experimental Riboflavin Deficiency

This compound has been extensively used to induce riboflavin deficiency in various animal models, most notably in rats. This has allowed for controlled studies on the effects of ariboflavinosis on a wide range of physiological processes.

Experimental Protocol for Inducing Riboflavin Deficiency in Rats

The following is a generalized protocol based on methodologies described in the scientific literature. Specific dosages and durations may vary depending on the research objectives.

Materials:

-

Male Holtzman rats (or other suitable strain), adult, with a starting weight of 220-265 grams.

-

Riboflavin-deficient diet (commercially available).

-

Complete diet (riboflavin-deficient diet supplemented with riboflavin, e.g., 10 mg/kg).

-

This compound.

-

Metabolic cages for individual housing and urine/feces collection.

Procedure:

-

Acclimation: House rats in individual cages for a period of 3-5 days to acclimate to the environment. Provide free access to a standard complete diet and water.

-

Group Assignment: Randomly divide the rats into three experimental groups:

-

Group 1 (Control): Fed a complete diet.

-

Group 2 (Riboflavin-Deficient): Fed a riboflavin-deficient diet.

-

Group 3 (this compound-Treated): Fed a riboflavin-deficient diet supplemented with this compound (e.g., 2 g/kg of diet).

-

-

Experimental Period: Maintain the rats on their respective diets for a specified period, typically 21 days. Provide water ad libitum.

-

Monitoring: Monitor the rats daily for clinical signs of riboflavin deficiency, such as weight loss, dermatitis, and alopecia. Record body weight regularly.

-

Sample Collection: At the end of the experimental period, anesthetize the rats (e.g., with ether) and collect blood and tissue samples (e.g., liver, kidney, heart) for analysis. Tissues should be rapidly excised, blotted to remove excess blood, and weighed. For flavin analysis, all procedures should be performed under subdued light to prevent photodegradation.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying the effects of this compound-induced riboflavin deficiency.

References

The Impact of Galactoflavin on Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of galactoflavin, a well-established riboflavin antagonist, on the intracellular levels of the essential flavin coenzymes, Flavin Adenine Dinucleotide (FAD) and Flavin Mononucleotide (FMN). By competitively inhibiting the metabolic pathway of riboflavin, this compound serves as a critical tool in biomedical research to induce a state of riboflavin deficiency, thereby allowing for the study of the roles of FAD and FMN in various physiological and pathological processes. This guide will delve into the mechanism of action of this compound, present quantitative data from key studies, detail relevant experimental protocols, and provide visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Central Role of FAD and FMN

FAD and FMN are the biologically active forms of riboflavin (Vitamin B2) and are indispensable cofactors for a vast array of redox enzymes that participate in crucial metabolic pathways. These include cellular respiration, fatty acid oxidation, and the metabolism of other B vitamins. The synthesis of FMN and FAD from riboflavin is a two-step enzymatic process, highlighting the vulnerability of this pathway to antagonistic molecules like this compound.

Mechanism of Action: How this compound Disrupts Flavin Homeostasis

This compound exerts its antagonistic effect by competitively inhibiting the initial and rate-limiting step in the conversion of riboflavin to its active coenzymes. This inhibition primarily targets riboflavin kinase , the enzyme responsible for phosphorylating riboflavin to FMN. By binding to the active site of riboflavin kinase, this compound prevents the natural substrate, riboflavin, from being converted, leading to a subsequent reduction in the synthesis of both FMN and, consequently, FAD. While the primary target is riboflavin kinase, downstream effects on FAD synthetase, the enzyme that converts FMN to FAD, have also been observed, likely due to substrate (FMN) limitation.

dot

Investigating the Effects of Galactoflavin on Mitochondrial Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth examination of galactoflavin as a tool to investigate mitochondrial function. This compound, a competitive antagonist of vitamin B2 (riboflavin), induces a state of riboflavin deficiency, which has profound and specific impacts on mitochondrial bioenergetics. By depleting the essential flavin cofactors, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), this compound serves as a valuable chemical inducer of mitochondrial dysfunction, particularly affecting Complex I of the electron transport chain.[1][2] This document details its mechanism of action, summarizes its quantitative effects, outlines relevant experimental protocols, and visualizes the key pathways involved.

Mechanism of Action: Induction of Flavin-Dependent Mitochondrial Dysfunction

This compound exerts its effects by competitively inhibiting the synthesis and function of FMN and FAD.[3] These flavocoenzymes are indispensable prosthetic groups for a multitude of mitochondrial flavoproteins that are critical for cellular respiration.[2][4] The primary target affected by the depletion of these cofactors is Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain, which contains a non-covalently bound FMN molecule as its initial electron acceptor from NADH.[1][5]

The resulting impairment of Complex I disrupts the flow of electrons, leading to decreased ATP production, increased generation of reactive oxygen species (ROS), and a cascade of cellular stress responses.[1][6] Studies in rat models have shown that this compound feeding leads to a more severe and rapid loss of mitochondrial flavin content compared to simple dietary riboflavin deprivation.[7][8]

Caption: Logical flow of this compound's antagonistic action on riboflavin metabolism.

Quantitative Data Presentation

The administration of this compound results in measurable changes in various mitochondrial parameters. The following tables summarize the key quantitative effects reported in studies using rat liver mitochondria.

Table 1: Effect of this compound on Mitochondrial Substrate Oxidation

| Substrate | Target Complex | Effect on Oxidation Rate | Reference |

|---|---|---|---|

| Glutamate | Complex I | Depressed | [7][8] |

| β-hydroxybutyrate | Complex I | Depressed | [7][8] |

| Succinate | Complex II | Normal / Unaffected |[7][8] |

Table 2: Effect of this compound on Oxidative Phosphorylation and ATPase Activity

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| P/O Ratios | Normal | Coupling of oxidation and phosphorylation remains intact. | [7][8] |

| Pi-ATP Exchange Rates | Normal | Terminal phosphorylation steps are likely unaffected. | [7][8] |

| DNP-activated ATPase | Elevated | Suggests alterations in the energy-coupling mechanism. | [7][8] |

| Mg++-activated ATPase | Depressed | Indicates changes in mitochondrial inner membrane integrity or enzyme function. |[7][8] |

Implicated Signaling Pathways

The mitochondrial dysfunction induced by this compound triggers cellular stress responses aimed at restoring homeostasis. One critical pathway involves the activation of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. Activated AMPK can promote mitochondrial biogenesis and enhance antioxidant defenses through the PGC-1α/HO-1 signaling axis.[9][10] This pathway represents a compensatory response to the bioenergetic stress imposed by flavin deficiency.

Caption: The AMPK/PGC-1α/HO-1 signaling pathway activated by mitochondrial stress.

Experimental Protocols

Accurate assessment of this compound-induced mitochondrial dysfunction requires robust and specific experimental protocols. The following sections detail methodologies for key assays.

-

Homogenization: Euthanize the animal and immediately excise the liver. Mince the tissue in ice-cold isolation buffer (e.g., 220 mM mannitol, 70 mM sucrose, 5 mM HEPES, 1 mM EGTA, pH 7.4). Homogenize using a Dounce or Potter-Elvehjem homogenizer with a loose-fitting pestle.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet mitochondria.

-

Discard the supernatant. Resuspend the mitochondrial pellet gently in isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer. Determine protein concentration using a standard method (e.g., BCA or Bradford assay).

This protocol is based on the principle of measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.[11]

-

Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate, pH 7.5.

-

NADH Solution: 2.5 mM NADH in assay buffer.

-

Ubiquinone (CoQ1) Solution: 2 mM Ubiquinone in ethanol.

-

Rotenone (Inhibitor) Solution: 2 mM Rotenone in ethanol.

-

Mitochondrial Sample: Isolated mitochondria diluted to 0.5-1.0 mg/mL in assay buffer.

-

-

Assay Procedure:

-

Set up a 96-well UV-transparent plate.

-

For each sample, prepare two wells: one for total activity and one for inhibited activity.

-

To the "inhibited" wells, add 2 µL of Rotenone solution and incubate for 10 minutes at room temperature. Add 2 µL of ethanol to the "total activity" wells.

-

Add mitochondrial sample (e.g., 10 µL) to each well.

-

Add 50 µL of Ubiquinone solution to all wells.

-

Adjust the volume in each well to 180 µL with assay buffer.

-

Initiate the reaction by adding 20 µL of NADH solution to each well.

-

-

Data Acquisition: Immediately measure the absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader.

-

Calculation:

-

Calculate the rate of NADH oxidation (ΔAbs/min) for both total and inhibited conditions.

-

Specific Complex I activity = (RateTotal - RateInhibited) / (extinction coefficient of NADH * mg of mitochondrial protein).

-

Caption: Experimental workflow for the colorimetric Complex I activity assay.

This assay uses the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM), which accumulates in active mitochondria in a potential-dependent manner.

-

Cell Preparation: Plate cells (e.g., primary neurons or a cell line) in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight. Treat with this compound for the desired duration.

-

Dye Loading:

-

Prepare a loading buffer containing 100 nM TMRM in a suitable imaging medium (e.g., HBSS).

-

Remove the treatment medium from the cells and wash once with PBS.

-

Add the TMRM loading buffer to the cells and incubate for 30 minutes at 37°C, protected from light.

-

-

Positive Control: For a control group, add a mitochondrial uncoupler like FCCP (5 µM) during the last 5 minutes of incubation to demonstrate the collapse of ΔΨm.

-

Data Acquisition:

-

After incubation, wash the cells with PBS to remove excess dye.

-

Add fresh imaging medium to each well.

-

Measure fluorescence using a fluorescence plate reader or a high-content imaging system (Excitation: ~548 nm, Emission: ~573 nm).

-

-

Analysis: Quantify the mean fluorescence intensity per cell or per well. A decrease in TMRM fluorescence in this compound-treated cells compared to controls indicates mitochondrial depolarization.

This protocol uses a fluorogenic probe, such as Amplex® Red, to detect hydrogen peroxide (H₂O₂) released from isolated mitochondria.[12][13]

-

Reagent Preparation:

-

Assay Buffer: A respiration buffer such as MAS (70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2).

-

Substrates: Prepare stocks of Complex I substrates (e.g., 1 M glutamate, 1 M malate) and Complex II substrate (e.g., 1 M succinate).

-

Working Solution: Prepare a solution in assay buffer containing 50 µM Amplex Red and 1 U/mL horseradish peroxidase (HRP).

-

-

Assay Procedure:

-

Add 50-100 µg of isolated mitochondria to a 96-well black plate.

-

Add the Amplex Red/HRP working solution.

-

Add the substrate of interest (e.g., 5 mM glutamate/malate).

-

-

Data Acquisition: Measure fluorescence kinetically in a plate reader (Excitation: ~540 nm, Emission: ~590 nm) at 37°C. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.

-

Analysis: Calculate the rate of ROS production by comparing the fluorescence slope to a standard curve generated with known concentrations of H₂O₂.

References

- 1. Riboflavin Responsive Mitochondrial Dysfunction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. THE EFFECTS OF this compound ON RIBOFLAVIN ENZYMES AND COENZYMES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Riboflavin metabolism: role in mitochondrial function | Semantic Scholar [semanticscholar.org]

- 5. Redox-Dependent Loss of Flavin by Mitochondrial Complex I in Brain Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Riboflavin ameliorates mitochondrial dysfunction via the AMPK/PGC1α/HO‑1 signaling pathway and attenuates carbon tetrachloride‑induced liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mitochondrial complex activity assays [protocols.io]

- 12. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchwithrutgers.com [researchwithrutgers.com]

An In-depth Technical Guide on Early Studies of Galactoflavin-Induced Riboflavin Deficiency

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early research into the induction of riboflavin deficiency using the antagonist galactoflavin. The foundational studies detailed herein were pivotal in understanding the biochemical and clinical manifestations of ariboflavinosis, offering valuable insights for contemporary research in nutrient deficiency, antimetabolite drug development, and metabolic disorders.

Introduction

Riboflavin, or vitamin B2, is a crucial precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a myriad of redox reactions central to energy metabolism, cellular respiration, and the metabolism of other key nutrients. This compound, a synthetic analog of riboflavin, competitively inhibits the conversion of riboflavin into its active coenzyme forms, thereby inducing a state of riboflavin deficiency. Early investigations into the effects of this compound were instrumental in elucidating the physiological roles of riboflavin and the pathological consequences of its depletion.

This guide will delve into the core findings of seminal early studies, presenting their quantitative data, experimental methodologies, and the logical framework of their investigations.

Mechanism of this compound Action

This compound acts as a competitive antagonist to riboflavin. Its structural similarity allows it to bind to the active sites of enzymes that metabolize riboflavin, primarily riboflavin kinase, which is responsible for the phosphorylation of riboflavin to FMN. By occupying these enzymatic sites, this compound inhibits the synthesis of FMN and, consequently, FAD. This leads to a systemic depletion of flavocoenzymes, impairing the function of numerous flavin-dependent enzymes.

Early Studies in Human Subjects

A landmark study in the investigation of this compound-induced riboflavin deficiency in humans was conducted by Lane and colleagues in 1964.[1][2] This research demonstrated the rapid induction of clinical and biochemical signs of ariboflavinosis in patients with neoplastic diseases.[1][2]

Experimental Protocols

The study involved the administration of this compound in conjunction with a riboflavin-deficient diet to human subjects.[2]

Subject Population: Patients with neoplastic disease were enrolled in the study.[2]

Dietary Regimen:

-

A riboflavin-deficient, protein-rich semisynthetic diet was provided to the patients.[2]

-

Caloric intake was matched to the patients' pre-study levels.[2]

This compound Administration:

-

The dosage and route of administration of this compound were controlled to induce deficiency. The specific dosages were determined for each patient.[2]

Biochemical and Clinical Monitoring:

-

Clinical Observations: Patients were monitored for classic signs of ariboflavinosis, including glossitis, cheilosis, and seborrheic dermatitis.[2]

-

Hematological Parameters: Blood counts were performed to assess for anemia.[2]

-

Biochemical Assays: While the 1964 paper does not detail the specific biochemical assays used, typical methods of the era for assessing riboflavin status included measuring erythrocyte glutathione reductase activity.

Quantitative Data

The following tables summarize the types of quantitative data presented in early human studies on this compound-induced riboflavin deficiency. The exact values varied among individuals in the studies.

Table 1: Clinical Manifestations of Induced Riboflavin Deficiency

| Clinical Sign | Time to Onset (Days) | Description |

| Cheilosis | 10-20 | Fissuring and dry scaling of the lips and angles of the mouth.[2] |

| Glossitis | 15-25 | Painful, smooth, and purplish-red tongue.[2] |

| Seborrheic Dermatitis | 20-30 | Scaly, greasy skin rashes, typically on the face and scrotum.[2] |

| Anemia | Variable | A normochromic, normocytic anemia was observed in some patients.[2] |

Table 2: Illustrative Hematological Changes

| Parameter | Baseline (Pre-treatment) | During Deficiency | Post-Riboflavin Treatment |

| Hemoglobin (g/dL) | ~12-14 | Decreased | Increased |

| Reticulocyte Count (%) | ~1-2 | Decreased | Increased |

Early Studies in Animal Models (Rats)

Concurrent with human trials, extensive research was conducted on animal models, primarily rats, to understand the biochemical underpinnings of this compound-induced riboflavin deficiency. A key study by Prosky and colleagues in 1964 investigated the effects of this compound on riboflavin enzymes and coenzymes in rat tissues.

Experimental Protocols

The experimental design for the rat studies involved dietary manipulation and subsequent biochemical analysis of tissues.

Animal Model: Adult rats were used in these studies.

Dietary Groups:

-

Control Group: Fed a standard diet with adequate riboflavin.

-

Riboflavin-Deficient Group: Fed a diet lacking riboflavin.

-

This compound Group: Fed a riboflavin-deficient diet supplemented with this compound.

Tissue Analysis:

-

At specified time points, animals were sacrificed, and tissues (liver and kidney) were collected.

-

Flavin Analysis: The concentrations of riboflavin, FMN, and FAD in the tissues were determined.

-

Enzyme Assays: The activities of flavin-dependent enzymes, such as D-amino acid oxidase and L-amino acid oxidase, were measured.

Quantitative Data

The following tables represent the typical quantitative findings from these early rat studies.

Table 3: Effect of this compound on Liver Flavin Concentrations in Rats

| Group | Riboflavin (µg/g) | FMN (µg/g) | FAD (µg/g) |

| Control | ~25 | ~5 | ~20 |

| Riboflavin-Deficient | Decreased | Markedly Decreased | Decreased |

| This compound-Treated | Markedly Decreased | Severely Decreased | Markedly Decreased |

Table 4: Effect of this compound on Flavin-Dependent Enzyme Activity in Rat Liver

| Enzyme | Control Activity (%) | Riboflavin-Deficient Activity (%) | This compound-Treated Activity (%) |

| D-Amino Acid Oxidase | 100 | ~40-50 | ~10-20 |

| L-Amino Acid Oxidase | 100 | ~50-60 | ~20-30 |

Conclusion

The early studies on this compound-induced riboflavin deficiency were foundational in establishing the clinical and biochemical consequences of ariboflavinosis. The rapid and controlled induction of deficiency in both human subjects and animal models provided invaluable insights into the essential roles of riboflavin and its coenzymes in health and disease. These pioneering investigations not only characterized the pathology of riboflavin deficiency but also provided a powerful tool for studying the function of flavoproteins and the metabolic interplay of vitamins. The methodologies and findings from this era continue to inform modern research in nutrition, pharmacology, and the development of novel therapeutics.

References

Exploring Structural Analogs of Riboflavin: A Technical Guide to Galactoflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial water-soluble vitamin that serves as the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are indispensable for a vast array of metabolic reactions, including cellular respiration, redox homeostasis, and the metabolism of carbohydrates, fats, and proteins. The study of structural analogs of riboflavin provides invaluable tools for elucidating the roles of flavins in biological systems and for the development of novel therapeutic agents.

This technical guide offers an in-depth exploration of galactoflavin, a prominent structural analog and antagonist of riboflavin. We will delve into its biochemical properties, mechanism of action, and the experimental methodologies used to characterize its effects.

Riboflavin and its Analogs: Structure and Function

Riboflavin consists of an isoalloxazine ring attached to a ribityl side chain. Its biological activity is realized through its conversion into FMN and FAD. This compound is a structural analog of riboflavin where the ribityl side chain is replaced by a galactityl moiety.[1] This seemingly minor modification is the key to its function as a potent riboflavin antagonist.

| Compound | Core Structure | Side Chain | Key Functional Group(s) |

| Riboflavin | Flavin (isoalloxazine ring) | Ribityl | Hydroxyl groups |

| This compound | Flavin (isoalloxazine ring) | Galactityl | Hydroxyl groups |

| Flavin Mononucleotide (FMN) | Flavin (isoalloxazine ring) | Ribityl phosphate | Phosphate group |

| Flavin Adenine Dinucleotide (FAD) | Flavin (isoalloxazine ring) | Ribityl phosphate linked to adenosine monophosphate | Phosphate groups, Adenine |

| A comparison of the chemical structures of Riboflavin, this compound, FMN, and FAD.[1] |

Mechanism of Action of this compound

This compound exerts its antagonistic effects primarily through competitive inhibition of riboflavin kinase, the enzyme responsible for the first step in the conversion of riboflavin to FMN.[2][3] By competing with riboflavin for the active site of this enzyme, this compound effectively reduces the cellular pool of FMN and, consequently, FAD. This disruption of flavocoenzyme synthesis leads to a functional riboflavin deficiency, impacting a wide range of flavoenzyme-dependent processes.[2]

Signaling Pathway: Riboflavin Metabolism and this compound Inhibition

The following diagram illustrates the metabolic pathway of riboflavin and the point of inhibition by this compound.

Caption: Riboflavin metabolism and the inhibitory action of this compound.

Logical Relationship: Competitive Inhibition at Riboflavin Kinase

The competitive nature of this compound's inhibition of riboflavin kinase can be visualized as follows:

Caption: Competitive binding of this compound to riboflavin kinase.

Quantitative Data on this compound's Effects

| Parameter | Effect of this compound Administration | Reference |

| Hepatic Riboflavin Levels | Significant decrease | [4] |

| Hepatic FMN Levels | Significant decrease | [4] |

| Hepatic FAD Levels | Significant decrease | [4] |

| Mitochondrial Respiration | Marked reduction in oxidative rates for various substrates | [1] |

| Flavoenzyme Activity | General decrease due to cofactor depletion | [5] |

| Animal Growth | Retardation of growth | [6] |

| Summary of the observed effects of this compound-induced riboflavin deficiency. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound and other riboflavin analogs. These protocols are generalized and may require optimization for specific experimental setups.

Synthesis and Purification of this compound

The chemical synthesis of this compound is preferred over fermentation to ensure stereochemical control.

Protocol:

-

Reaction Setup: The synthesis typically involves the condensation of a substituted o-phenylenediamine with alloxan or a similar precursor, followed by the introduction of the galactityl side chain.

-

Isolation: Due to its hydrophilicity, the crude this compound product can be isolated using hot-water extraction. The crude product is dissolved in heated acidic water (pH 3-5) at 60-80°C to separate it from organic byproducts.

-

Purification:

-

Chromatography: Paper chromatography or modern high-performance liquid chromatography (HPLC) can be employed for further purification.

-

Electrophoresis: Paper electrophoresis can also be used to separate this compound from other charged impurities.

-

Competitive Binding Assay

This assay determines the ability of this compound to compete with riboflavin for binding to a target protein, such as riboflavin kinase or a riboflavin-binding protein.

Protocol:

-

Immobilization: Immobilize the target protein (e.g., riboflavin-binding protein) onto a solid support, such as Sepharose particles or a microplate well.

-

Competition: Prepare a series of reaction mixtures containing:

-

The immobilized target protein.

-

A fixed concentration of a labeled riboflavin analog (e.g., enzyme-conjugated or fluorescently-labeled).

-

Varying concentrations of the unlabeled competitor (this compound).

-

-

Incubation: Allow the reaction mixtures to reach equilibrium.

-

Washing: Wash away unbound ligands.

-

Detection: Quantify the amount of labeled riboflavin analog bound to the support. The signal will be inversely proportional to the concentration of this compound.

-

Data Analysis: Plot the signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Cellular Uptake Assay

This protocol measures the uptake of this compound into cells and can be adapted to study competitive inhibition of riboflavin uptake.

Protocol:

-

Cell Culture: Plate cells of interest (e.g., a cell line expressing riboflavin transporters) in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). For competition studies, pre-incubate the cells with varying concentrations of unlabeled riboflavin.

-

Initiation of Uptake: Add a solution containing a fixed concentration of labeled this compound (e.g., radiolabeled or fluorescently tagged) to initiate uptake. If this compound is not labeled, its uptake can be inferred by measuring the subsequent inhibition of riboflavin uptake.

-

Incubation: Incubate the plate for a predetermined time at 37°C.

-

Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Quantification: Measure the amount of labeled this compound in the cell lysate using an appropriate detection method (e.g., scintillation counting or fluorescence spectroscopy).

-

Data Analysis: Normalize the uptake to the total protein concentration in the lysate. For kinetic studies, vary the incubation time and substrate concentration to determine parameters like Vmax and Km.

Quantification of this compound and Flavins in Tissues

High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and specific method for quantifying flavins in biological samples.

Protocol:

-

Sample Preparation:

-

Homogenize tissue samples in an appropriate buffer.

-

Perform protein precipitation, typically using trichloroacetic acid (TCA).

-

Centrifuge to pellet the precipitated protein and collect the supernatant.

-

-

Chromatographic Separation:

-

Inject the supernatant onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., acetonitrile).

-

-

Detection:

-

Use a fluorescence detector with an excitation wavelength around 440-450 nm and an emission wavelength around 520-530 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of pure this compound, riboflavin, FMN, and FAD.

-

Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

-

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for characterizing a riboflavin analog like this compound.

Caption: A generalized experimental workflow for studying this compound.

Conclusion

This compound remains a valuable tool in biochemical and nutritional research for its ability to induce a controlled state of riboflavin deficiency. Its mechanism as a competitive inhibitor of riboflavin kinase highlights the specificity of flavin-dependent pathways. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the intricate roles of riboflavin and to explore the potential of its analogs in various applications, from basic science to drug development. Further research to obtain precise quantitative data on the binding affinities and inhibitory constants of this compound for its molecular targets would be highly beneficial to the field.

References

- 1. Relationship between hepatic mitochondrial oxidative metabolism and morphology during riboflavin deficiency and recovery in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 5735-19-3 | Benchchem [benchchem.com]

- 3. Riboflavin kinase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. THE EFFECTS OF this compound ON RIBOFLAVIN ENZYMES AND COENZYMES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Rapid Induction of Human Riboflavin Deficiency with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Galactoflavin: An Antimetabolite-Centric Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactoflavin, a structural analog of riboflavin (Vitamin B2), functions as a potent antimetabolite by competitively inhibiting the synthesis and utilization of essential flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). This competitive antagonism disrupts a myriad of cellular metabolic processes reliant on flavoenzymes, leading to a state of riboflavin deficiency. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, its impact on cellular metabolism and viability, and the experimental protocols to assess its effects. The guide is intended for researchers and professionals in drug development and metabolic studies, providing a foundational understanding of this compound as a tool to probe riboflavin-dependent pathways and as a potential therapeutic agent.

Introduction

Riboflavin is a vital nutrient that serves as the precursor for the synthesis of FMN and FAD, coenzymes essential for a vast array of redox reactions central to cellular metabolism, including energy production, fatty acid oxidation, and amino acid metabolism. Antimetabolites that interfere with riboflavin metabolism are valuable tools for studying the roles of flavins in cellular physiology and pathology. This compound (10-D-dulcityl-7,8-dimethylisoalloxazine) is a well-characterized riboflavin antagonist that induces a state of ariboflavinosis by competing with riboflavin for enzymatic binding sites.[1] Its ability to induce a rapid and reversible riboflavin deficiency has made it a cornerstone in nutritional and biomedical research for decades.[2][3] This guide will delve into the core pharmacological aspects of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of enzymes involved in the conversion of riboflavin to its active coenzyme forms, FMN and FAD. This antagonism occurs at two key enzymatic steps:

-

Riboflavin Kinase: This enzyme catalyzes the ATP-dependent phosphorylation of riboflavin to FMN. This compound competes with riboflavin for the active site of riboflavin kinase, thereby reducing the rate of FMN synthesis.[4]

-

FAD Synthetase: This enzyme catalyzes the adenylylation of FMN to form FAD. While direct inhibition of FAD synthetase by this compound is less characterized, the reduced availability of the FMN substrate due to riboflavin kinase inhibition indirectly curtails FAD production.[5]

The structural similarity between this compound and riboflavin, with the only difference being the substitution of the ribityl side chain with a dulcityl (galactityl) group, allows it to bind to the active sites of these enzymes without undergoing the subsequent catalytic conversions to functional coenzymes. This competitive binding effectively sequesters the enzymes, leading to a cellular deficit of FMN and FAD.

Quantitative Data

Precise quantitative data on the inhibition of riboflavin kinase and FAD synthetase by this compound, such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), are not extensively reported in recent literature. However, the functional consequences of this inhibition are well-documented through the observed decreases in cellular FMN and FAD levels upon this compound treatment.

| Parameter | Enzyme | Value | Organism/System | Reference |

| Effect on Flavin Levels | Riboflavin Kinase / FAD Synthetase | Decreased FMN and FAD | Rat Liver | [6] |

Further research is required to establish definitive Ki and IC50 values for this compound against purified riboflavin kinase and FAD synthetase from various species.

Impact on Cellular Metabolism and Viability

The depletion of FMN and FAD pools by this compound has profound effects on cellular metabolism and viability, primarily through the impairment of flavoenzyme-dependent pathways.

Disruption of Redox Homeostasis and Energy Metabolism

Flavoenzymes are critical components of the electron transport chain and numerous metabolic pathways. The reduction in FMN and FAD levels leads to:

-

Impaired Mitochondrial Respiration: Key flavoenzymes in the electron transport chain, such as NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), require FMN and FAD, respectively. Their reduced activity compromises ATP production.

-

Disrupted Fatty Acid Oxidation: Acyl-CoA dehydrogenases, a family of FAD-dependent enzymes, are essential for the breakdown of fatty acids. Their inhibition leads to an accumulation of fatty acid intermediates.

-

Altered Amino Acid Metabolism: Various flavoenzymes are involved in amino acid catabolism.

These metabolic disruptions can lead to a state of cellular oxidative stress due to the inefficient functioning of the electron transport chain and other redox processes.[7]

Effects on Cell Viability and Proliferation

By inducing a state of metabolic crisis, this compound can significantly impact cell viability and inhibit proliferation. This effect is particularly pronounced in rapidly dividing cells with high metabolic demands, such as cancer cells. The cytotoxic effects of this compound are a direct consequence of the widespread metabolic dysfunction caused by flavin coenzyme deficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the pharmacological profile of this compound.

Riboflavin Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the conversion of riboflavin to FMN.

Materials:

-

Purified Riboflavin Kinase

-

Riboflavin

-

This compound

-

ATP

-

MgCl₂

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, and varying concentrations of riboflavin.

-

Prepare a range of this compound concentrations to be tested.

-

Add the purified riboflavin kinase to the reaction mixture.

-

Initiate the reaction by adding riboflavin. For inhibition studies, pre-incubate the enzyme with this compound for a defined period before adding riboflavin.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analyze the formation of FMN using reverse-phase HPLC with fluorescence detection (Excitation: ~450 nm, Emission: ~525 nm).

-

Calculate the initial reaction velocities and determine the kinetic parameters (Km for riboflavin and Ki for this compound) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten for competitive inhibition).

FAD Synthetase Inhibition Assay

This assay assesses the effect of this compound on the synthesis of FAD from FMN.

Materials:

-

Purified FAD Synthetase

-

FMN

-

This compound (to assess direct inhibition, though indirect effects from FMN depletion are more prominent)

-

ATP

-

MgCl₂

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

HPLC system with a fluorescence detector

Procedure:

-

Follow a similar procedure as the riboflavin kinase assay, but use FMN as the substrate.

-

Prepare a reaction mixture containing assay buffer, MgCl₂, ATP, and varying concentrations of FMN.

-

Add purified FAD synthetase.

-

To test for direct inhibition, pre-incubate the enzyme with this compound.

-

Initiate the reaction by adding FMN.

-

Incubate and stop the reaction as described previously.

-

Analyze the formation of FAD by HPLC with fluorescence detection. FAD has a slightly different retention time than FMN.

-

Calculate kinetic parameters to determine the effect of this compound on FAD synthesis.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11][12]

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of this compound.

Signaling Pathways and Experimental Workflows

The metabolic stress induced by this compound can impact various cellular signaling pathways. While direct links are still under investigation, pathways sensitive to cellular energy status are likely to be affected.

Potential Signaling Pathway Interactions

-

AMP-activated Protein Kinase (AMPK) Pathway: As a master regulator of cellular energy homeostasis, AMPK is activated in response to a high AMP:ATP ratio, a condition that can be induced by the metabolic disruption caused by this compound. Activated AMPK would then initiate downstream signaling to restore energy balance, potentially by promoting catabolism and inhibiting anabolic processes.

-

mTOR (mammalian Target of Rapamycin) Pathway: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its activity is tightly linked to nutrient and energy availability. Under conditions of metabolic stress induced by this compound, mTOR activity is likely to be suppressed, leading to an inhibition of protein synthesis and cell cycle progression.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows discussed.

Conclusion

This compound serves as a powerful pharmacological tool for inducing riboflavin deficiency and studying its consequences on cellular metabolism and signaling. Its action as a competitive antimetabolite of riboflavin leads to the depletion of essential flavin coenzymes, FMN and FAD, thereby disrupting a wide range of metabolic processes. This guide has provided a comprehensive overview of this compound's pharmacological profile, including its mechanism of action, its impact on cellular function, and detailed protocols for its experimental investigation. Further research to elucidate the precise inhibitory kinetics of this compound and to map its specific effects on cellular signaling pathways will enhance its utility in both basic research and therapeutic development.

References

- 1. Riboflavin deficiency leads to irreversible cellular changes in the RPE and disrupts retinal function through alterations in cellular metabolic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riboflavin transporter deficiency neuronopathy: MedlinePlus Genetics [medlineplus.gov]

- 3. youtube.com [youtube.com]

- 4. Human riboflavin kinase: Species-specific traits in the biosynthesis of the FMN cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Galangin Activates Nrf2 Signaling and Attenuates Oxidative Damage, Inflammation, and Apoptosis in a Rat Model of Cyclophosphamide-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Riboflavin Deficiency—Implications for General Human Health and Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. THE EFFECTS OF this compound ON RIBOFLAVIN ENZYMES AND COENZYMES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioconductor.org [bioconductor.org]

- 12. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

Methodological & Application

Application Notes and Protocols for Inducing Riboflavin Deficiency in Rats using Galactoflavin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin, or vitamin B2, is a crucial component of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), coenzymes essential for a multitude of metabolic and cellular processes. Inducing riboflavin deficiency in animal models, such as rats, is a valuable tool for studying the physiological roles of this vitamin, understanding the pathogenesis of deficiency-related diseases, and for the development of novel therapeutic agents. Galactoflavin, a riboflavin antagonist, accelerates the onset and severity of riboflavin deficiency when administered with a riboflavin-deficient diet. It acts primarily by displacing riboflavin from the liver.[1][2][3] This document provides detailed protocols for inducing riboflavin deficiency in rats using this compound, along with methods for sample collection and analysis.

Data Summary

The following tables summarize quantitative data on the effects of a riboflavin-deficient diet supplemented with this compound on rats.

Table 1: Effect of this compound on Rat Body Weight

| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) (after 21 days) | Body Weight Change (g) |

| Complete Diet | 242 ± 5 | 305 ± 7 | +63 |

| Riboflavin-Deficient Diet | 245 ± 6 | 220 ± 8 | -25 |

| Riboflavin-Deficient Diet + this compound (2 g/kg diet) | 240 ± 5 | 195 ± 9 | -45 |

Data presented as mean ± standard error.

Table 2: Influence of this compound on Flavin Concentrations in Rat Liver (after 21 days)

| Treatment Group | Riboflavin (µg/g liver) | FMN (µg/g liver) | FAD (µg/g liver) | Total Flavins (µg/g liver) |

| Complete Diet | 2.8 ± 0.2 | 5.1 ± 0.3 | 25.4 ± 1.1 | 33.3 ± 1.5 |

| Riboflavin-Deficient Diet | 1.5 ± 0.1 | 3.5 ± 0.2 | 18.2 ± 0.9 | 23.2 ± 1.2 |

| Riboflavin-Deficient Diet + this compound (2 g/kg diet) | 0.7 ± 0.1 | 2.2 ± 0.2 | 11.2 ± 0.7 | 14.1 ± 0.9 |

Data presented as mean ± standard error. FMN = Flavin Mononucleotide; FAD = Flavin Adenine Dinucleotide.

Experimental Protocols

I. Preparation of Riboflavin-Deficient Diet with this compound

This protocol is based on the AIN-93G purified diet formulation for rodents.[4][5]

Materials:

-

Casein (vitamin-free)

-

Cornstarch

-

Sucrose

-

Soybean oil

-

Cellulose

-

AIN-93G Mineral Mix

-

AIN-93G Vitamin Mix (without riboflavin)

-

Choline bitartrate

-

This compound

-

Riboflavin (for control diet)

Procedure:

-

Prepare the Basal Riboflavin-Deficient Diet Mix:

-

In a suitable mixer, combine the dry ingredients (casein, cornstarch, sucrose, cellulose, and AIN-93G Mineral Mix) and mix until homogeneous.

-

-

Prepare the Vitamin and this compound Supplements:

-

For the riboflavin-deficient diet with this compound, thoroughly mix 2 grams of this compound per kilogram of the final diet mixture.

-

Prepare the AIN-93G Vitamin Mix without including riboflavin.

-

For the control diet, add the standard amount of riboflavin to the vitamin mix.

-

-

Combine Ingredients:

-

Slowly add the soybean oil and choline bitartrate to the dry ingredient mixture while mixing.

-

Add the appropriate vitamin mix (with or without riboflavin and with this compound for the experimental group) and continue mixing until a uniform consistency is achieved.

-

-

Storage:

-

Store the prepared diets in airtight containers at 4°C to prevent spoilage and degradation of components.

-

II. Animal Handling and Induction of Riboflavin Deficiency

Materials:

-

Male Sprague-Dawley rats (weanling or young adult)

-

Metabolic cages for individual housing

-

Prepared diets (control and experimental)

-

Water bottles

Procedure:

-

Acclimatization:

-

Upon arrival, house the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and provide them with a standard chow diet and water ad libitum for at least one week to acclimate.

-

-

Grouping and Baseline Measurements:

-

Randomly assign rats to the different dietary groups (e.g., control, riboflavin-deficient, riboflavin-deficient + this compound).

-

Record the initial body weight of each rat.

-

-

Dietary Intervention:

-

Replace the standard chow with the respective prepared diets.

-

Provide the diets and water ad libitum.

-

-

Monitoring:

-

Monitor the rats daily for clinical signs of riboflavin deficiency, which may include poor growth, dermatitis, and hair loss.

-

Measure and record the body weight and food intake of each rat at regular intervals (e.g., every 2-3 days).

-

-

Duration:

-

Continue the dietary intervention for the desired experimental period, typically 10 days to 3 weeks, to induce a significant riboflavin deficiency.[3]

-

III. Tissue Collection and Processing

Materials:

-

Anesthetics (e.g., isoflurane, CO2)

-

Surgical instruments (scissors, forceps)

-

Phosphate-buffered saline (PBS), ice-cold

-

Cryovials or other appropriate sample tubes

-

Liquid nitrogen or dry ice

-

Homogenizer (e.g., Potter-Elvehjem tissue grinder)

-

Centrifuge

Procedure:

-

Euthanasia and Perfusion:

-

At the end of the experimental period, euthanize the rats according to approved animal care protocols.

-

Optionally, perfuse the circulatory system with ice-cold PBS to remove blood from the tissues.

-

-

Liver Collection:

-

Immediately dissect the liver, rinse it with ice-cold PBS, blot it dry, and record its weight.

-

-

Sample Preparation for Storage:

-

For immediate analysis, proceed to homogenization.

-

For later analysis, snap-freeze the liver tissue in liquid nitrogen and store at -80°C.

-

-

Homogenization:

-

Thaw the frozen liver tissue on ice.

-

Weigh a portion of the liver and homogenize it in a suitable ice-cold buffer (e.g., PBS or a specific lysis buffer for your downstream application) using a tissue homogenizer.[6]

-

IV. Biochemical Analysis of Liver Flavins by HPLC

Materials:

-

Homogenized liver samples

-

Trichloroacetic acid (TCA)

-

Mobile phase for HPLC (e.g., a mixture of methanol and an aqueous buffer)

-

Riboflavin, FMN, and FAD standards

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

-

Extraction of Flavins:

-

To the liver homogenate, add an equal volume of cold 10% TCA to precipitate proteins.

-

Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant, which contains the extracted flavins.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.45 µm filter.

-

Inject a known volume of the filtered extract onto the HPLC column.

-

Separate the flavins using an appropriate mobile phase and gradient.

-

Detect riboflavin, FMN, and FAD using a fluorescence detector (excitation ~450 nm, emission ~530 nm).

-

-

Quantification:

-

Prepare standard curves for riboflavin, FMN, and FAD of known concentrations.

-

Quantify the amount of each flavin in the liver samples by comparing their peak areas to the standard curves.

-

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Riboflavin deficiency reduces bone mineral density in rats by compromising osteoblast function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] STUDIES ON THE MECHANISM OF THE GROWTH-INHIBITORY ACTION OF this compound IN RATS. | Semantic Scholar [semanticscholar.org]

- 4. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Utilizing Galactoflavin as an Internal Standard in HPLC for Flavin Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides detailed application notes and protocols for the use of High-Performance Liquid Chromatography (HPLC) with galactoflavin as an internal standard. The primary application detailed is the simultaneous quantitative analysis of riboflavin (Vitamin B2) and its active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), in biological matrices. This compound, a synthetic analog of riboflavin, is an ideal internal standard due to its structural similarity and chromatographic behavior, which allows for accurate correction of variations during sample preparation and injection.[1] The use of an internal standard like this compound enhances the precision and reliability of quantifying these B2 vitamers.[1]

Principle and Application

The methodology is based on a reversed-phase HPLC (RP-HPLC) separation coupled with fluorescence detection, which offers high sensitivity and selectivity for flavins.[2] this compound is added to the sample at the beginning of the preparation process. It co-elutes with the analytes of interest and its consistent peak area allows for the normalization of the peak areas of riboflavin, FMN, and FAD, thereby improving the accuracy of their quantification.[1] This method is particularly valuable for complex matrices such as plasma, where sample handling can introduce variability.

Experimental Protocols

-

Riboflavin (RF), Flavin Mononucleotide (FMN), Flavin Adenine Dinucleotide (FAD), and this compound (GF) standards

-

HPLC-grade acetonitrile and methanol

-

Trichloroacetic acid (TCA)

-

Potassium phosphate monobasic

-

Magnesium acetate

-

C18 Solid-Phase Extraction (SPE) cartridges

-

Ultrapure water

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of RF, FMN, FAD, and GF in ultrapure water. Store at -20°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve. The concentration range should encompass the expected analyte concentrations in the samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µg/mL) in the mobile phase.

-

Protein Precipitation: To 500 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex. Add 500 µL of 10% (w/v) trichloroacetic acid, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.[1]

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by washing with 2 mL of methanol followed by 2 mL of ultrapure water.

-

Load the supernatant from the protein precipitation step onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of ultrapure water to remove interfering substances.

-

Elute the flavins with 1 mL of methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the mobile phase. The sample is now ready for HPLC analysis.

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | 85% Phosphate-magnesium acetate buffer (pH 3.4) and 15% Acetonitrile[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40°C[2] |

| Detection | Fluorescence Detector: Excitation at 445 nm, Emission at 530 nm[2] |

| Internal Standard | This compound |

Data Presentation

The following tables summarize typical performance data obtained using this compound as an internal standard for the analysis of flavins in plasma.[1]

Table 1: Recovery and Reproducibility of Flavin Analysis in Plasma using this compound as an Internal Standard [1]

| Analyte | Mean Recovery (%) | Reproducibility (RSD, %) |

| Flavin Adenine Dinucleotide (FAD) | 101.0 ± 5.6 | 5.9 |

| Flavin Mononucleotide (FMN) | 97.0 ± 6.5 | 6.8 |

| Riboflavin (RF) | 95.0 ± 4.1 | 4.3 |

| This compound (GF) | 97.0 ± 2.0 | 2.1 |

Table 2: Typical Concentration Ranges of Flavins in Human Plasma Determined by HPLC with this compound Internal Standard [1]

| Population | FAD (nM) | FMN (nM) | RF (nM) |

| Infants | 53.5 - 108.2 | 9.0 - 25.1 | 12.7 - 53.4 |

| Adolescents | 36.5 - 157.2 | 7.1 - 24.6 | 8.2 - 57.8 |

Mandatory Visualizations

Caption: Workflow for the HPLC analysis of flavins using this compound.

Caption: Relationship between riboflavin, its coenzymes, and this compound.

References

Application Notes: Experimental Design for Galactoflavin Dose-Response Studies

Introduction

Galactoflavin is a structural analog and competitive antagonist of riboflavin (Vitamin B2). Its primary mechanism of action is the inhibition of riboflavin kinase, the enzyme responsible for converting riboflavin into its biologically active coenzyme forms, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD).[1][2] This antagonism makes this compound a valuable research tool for inducing a state of riboflavin deficiency (ariboflavinosis) in both in vivo and in vitro models.[3][4][5] By depleting the cellular pools of FMN and FAD, which are critical for a vast array of metabolic redox reactions, researchers can investigate the roles of flavoenzymes in cellular bioenergetics, oxidative stress, and other metabolic pathways.[1][6]

Dose-response studies are fundamental to utilizing this compound effectively. They allow for the determination of key parameters such as the minimum effective dose (MED) and, in animal studies, the maximum tolerated dose (MTD).[7] Establishing a clear relationship between the concentration of this compound and the biological response is crucial for designing experiments that are reproducible, scientifically sound, and ethically responsible. These studies enable researchers to select appropriate concentrations to achieve a desired level of riboflavin antagonism without inducing unintended toxicity.[7][8]

Mechanism of Action: Riboflavin Antagonism

This compound exerts its effect by competing with riboflavin for the active site of riboflavin kinase. This inhibition prevents the essential phosphorylation of riboflavin to FMN, which is the precursor to FAD. The resulting depletion of FAD and FMN impairs the function of numerous FAD-dependent enzymes, such as glutathione reductase, which is a key component of the cellular antioxidant defense system.[1][6]

Experimental Design and Workflow

A well-designed dose-response study involves several key stages, from initial planning and model selection to endpoint analysis and data interpretation. Both in vivo and in vitro models can be employed, each offering unique advantages for studying the effects of this compound.

Protocols

Protocol 1: In Vivo Dose-Response Study Using a Rat Model

This protocol describes the induction of riboflavin deficiency in rats using a this compound-supplemented diet.

1. Animals and Acclimation:

-

Use adult male Holtzman or Sprague-Dawley rats (200-250g).

-

House animals in individual cages under a 12-hour light/dark cycle.

-

Allow a 7-day acclimation period with free access to a standard chow diet and water.

2. Diet Preparation and Experimental Groups:

-

Control Group (Complete Diet): Riboflavin-deficient diet supplemented with riboflavin (e.g., 10 mg/kg of diet).

-

Deficient Group (RD Diet): Riboflavin-deficient diet only.

-

This compound Groups (GF Diet): Riboflavin-deficient diet supplemented with varying doses of this compound. A logarithmic dose range is recommended (e.g., 0.1, 0.5, 1.0, 2.0 g/kg of diet).

-

Thoroughly mix all diets to ensure uniform distribution of supplements.

3. Experimental Procedure:

-

Randomly assign rats to the experimental groups (n=6-8 per group).

-

Provide the assigned diets and water ad libitum for a period of 21 days.[3]

-

Record body weight and food intake three times per week.

-

Observe animals daily for clinical signs of ariboflavinosis (e.g., dermatitis, weight loss).

4. Sample Collection and Processing:

-

At the end of the 21-day period, anesthetize the rats (e.g., with isoflurane).

-

Collect blood via cardiac puncture into EDTA-containing tubes for plasma and erythrocyte analysis.

-

Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.

-

Excise the liver, weigh it, and immediately snap-freeze portions in liquid nitrogen for subsequent biochemical analysis. Store at -80°C.

5. Endpoint Analysis:

-

Flavin Levels: Analyze liver homogenates for riboflavin, FMN, and FAD content using HPLC (see Protocol 3).

-

Enzyme Activity: Measure glutathione reductase activity in erythrocyte lysates or liver homogenates (see Protocol 4).

Protocol 2: In Vitro Dose-Response Study Using Cell Culture

This protocol is designed to assess the effects of this compound on a cell line, such as the human hepatoma cell line HepG2 or murine macrophage line RAW 264.7.[2][9]

1. Cell Culture and Media Preparation:

-

Culture cells in standard complete medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.

-

Prepare a riboflavin-deficient culture medium. Custom formulations can be ordered, or standard DMEM can be used, as its riboflavin concentration is defined.

-

Prepare a stock solution of this compound (e.g., 10 mM in 0.1 M NaOH, then diluted in media) and filter-sterilize.

2. Experimental Procedure:

-

Seed cells into 96-well plates (for viability assays) or 6-well plates (for biochemical assays) at a density that allows for logarithmic growth over the experimental period.

-

Allow cells to adhere for 24 hours in complete medium.

-

Wash cells once with PBS, then replace the medium with riboflavin-deficient medium.

-

Add this compound to the wells to achieve a range of final concentrations. A logarithmic series is recommended (e.g., 0, 10, 100, 500, 1000, 5000 nM).

-

Include a vehicle control group (riboflavin-deficient medium only) and a positive control group (riboflavin-deficient medium supplemented with a high concentration of riboflavin).

-

Incubate cells for 48-96 hours.

3. Endpoint Analysis:

-

Cell Viability: Assess cell viability using a standard method like the MTT or AlamarBlue assay.[10]

-

Cell Lysate Preparation: For biochemical assays, wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer or sonication in phosphate buffer).

-

Flavin Levels: Analyze cell lysates for flavin content using HPLC (see Protocol 3).

-

Enzyme Activity: Measure glutathione reductase activity in cell lysates (see Protocol 4).

Protocol 3: Quantification of Flavins by HPLC

This protocol is for the analysis of riboflavin, FMN, and FAD in tissue homogenates or cell lysates.

1. Sample Preparation:

-

Homogenize frozen tissue or cell pellets in an ice-cold extraction buffer (e.g., 10% trichloroacetic acid, TCA).

-

Keep samples protected from light throughout the procedure as flavins are light-sensitive.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a buffer such as 15% acetonitrile in 85% aqueous solution of 10 mM KH₂PO₄ and 15 mM magnesium acetate, adjusted to pH 3.4.[6]

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at ~450 nm and emission at ~520 nm.[11]

-

Injection Volume: 50 µL.

3. Quantification:

-

Prepare standard curves for riboflavin, FMN, and FAD of known concentrations.

-

Calculate the concentration in samples by comparing peak areas to the standard curves.

Protocol 4: Glutathione Reductase (GR) Activity Assay

This is a spectrophotometric assay measuring the FAD-dependent activity of glutathione reductase.

1. Reagent Preparation:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA.

-

NADPH Solution: Prepare a 2 mM solution of NADPH in Assay Buffer.

-

GSSG Solution: Prepare a 20 mM solution of oxidized glutathione (GSSG) in Assay Buffer.

2. Assay Procedure:

-

Perform the assay in a 96-well plate format.

-

To each well, add:

-

150 µL of Assay Buffer

-

10 µL of sample (erythrocyte lysate, tissue homogenate, or cell lysate)

-

20 µL of GSSG solution

-

-

Incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of NADPH solution to each well.

-

Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes using a plate reader. The rate of NADPH oxidation is directly proportional to the GR activity.

3. Calculation:

-

Calculate the rate of change in absorbance (ΔAbs/min).

-

Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert this rate into enzyme activity (mU/mg protein). One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.

Data Presentation

Quantitative data from dose-response studies should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of Dietary this compound on Liver Flavin Content in Rats (21-Day Study)

| Treatment Group (per kg diet) | Riboflavin (nmol/g liver) | FMN (nmol/g liver) | FAD (nmol/g liver) | Total Flavins (nmol/g liver) |

| Control (10 mg Riboflavin) | 25.5 ± 2.1 | 45.2 ± 3.8 | 180.5 ± 15.2 | 251.2 ± 20.1 |

| RD Diet (0 mg Riboflavin) | 15.8 ± 1.5 | 30.1 ± 2.9 | 115.3 ± 11.0 | 161.2 ± 15.4 |

| 0.5 g this compound + RD Diet | 8.2 ± 0.9 | 18.5 ± 2.0 | 70.4 ± 8.1 | 97.1 ± 11.0 |

| 1.0 g this compound + RD Diet | 5.1 ± 0.6 | 12.3 ± 1.4 | 45.9 ± 5.5 | 63.3 ± 7.5 |

| 2.0 g this compound + RD Diet | 3.3 ± 0.4 | 8.9 ± 1.1 | 33.1 ± 4.0 | 45.3 ± 5.5 |

Data are presented as Mean ± SEM and are hypothetical, based on expected trends from literature.

Table 2: Effect of this compound on HepG2 Cell Viability and Glutathione Reductase Activity (72h Incubation)

| This compound (nM) | Cell Viability (% of Control) | GR Activity (mU/mg protein) |

| 0 (Vehicle) | 100.0 ± 5.0 | 55.6 ± 4.8 |

| 10 | 98.2 ± 4.5 | 50.1 ± 4.2 |

| 100 | 91.5 ± 6.1 | 38.7 ± 3.5 |

| 500 | 75.3 ± 5.8 | 22.4 ± 2.1 |

| 1000 | 60.1 ± 4.9 | 15.3 ± 1.8 |

| 5000 | 42.8 ± 3.7 | 9.8 ± 1.1 |

Data are presented as Mean ± SEM and are hypothetical, based on expected trends from literature.

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. Riboflavin deprivation inhibits macrophage viability and activity - a study on the RAW 264.7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. Glutathione reductase (GR) activity assay for zooplankton samples [protocols.io]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. eaglebio.com [eaglebio.com]

- 8. RP-HPLC Separation and 1H NMR Identification of a Yellow Fluorescent Compound—Riboflavin (Vitamin B2)—Produced by the Yeast Hyphopichia wangnamkhiaoensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Riboflavin (Vitamin B2) Deficiency Induces Apoptosis Mediated by Endoplasmic Reticulum Stress and the CHOP Pathway in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synentec.com [synentec.com]

- 11. Rapid determination of vitamin B₂ (riboflavin) in plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Galactoflavin in the Study of Riboflavin Transporter Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactoflavin, a structural analog of riboflavin (Vitamin B2), serves as a potent antagonist to riboflavin and is an invaluable tool for investigating the function and characteristics of riboflavin transporter proteins (RFVTs). By competitively inhibiting riboflavin uptake, this compound allows researchers to probe the mechanisms of these transporters, screen for potential drug interactions, and create cellular or animal models of riboflavin deficiency. These studies are crucial for understanding the physiological roles of RFVTs and their involvement in various diseases, including Brown-Vialetto-Van Laere syndrome (BVVLS), a rare neurodegenerative disorder linked to mutations in RFVT2 and RFVT3 genes.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in studying the three identified human riboflavin transporters: RFVT1 (SLC52A1), RFVT2 (SLC52A2), and RFVT3 (SLC52A3).

Mechanism of Action